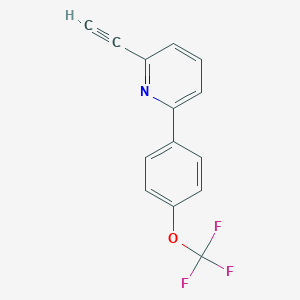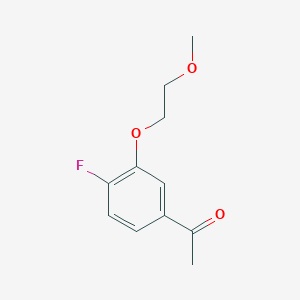![molecular formula C36H51N5O8S B14764512 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid is a complex organic compound with a multifaceted structure This compound is characterized by its intricate arrangement of functional groups, including anilino, oxo, pyrrolidine, and carboxylic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core cyclohexane-1-carboxylic acid structure, followed by the sequential addition of the various functional groups through a series of condensation, reduction, and substitution reactions. The use of protecting groups is often necessary to ensure the selective addition of functional groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. Large-scale synthesis would require optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the purity and composition of the final product.
化学反応の分析
Types of Reactions
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes
科学的研究の応用
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclohexane-1-carboxylic acid derivatives and molecules with analogous functional groups, such as:
- Cyclohexane-1-carboxylic acid
- 7-anilino-7-oxoheptanoic acid
- Pyrrolidine-2-carboxylic acid derivatives
Uniqueness
What sets 4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C36H51N5O8S |
|---|---|
分子量 |
713.9 g/mol |
IUPAC名 |
4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C36H51N5O8S/c42-30(37-23-24-14-16-25(17-15-24)36(48)49)13-7-2-8-20-41-32(44)22-29(35(41)47)50-21-9-3-6-12-27(33(45)38-26-10-4-1-5-11-26)40-34(46)28-18-19-31(43)39-28/h1,4-5,10-11,24-25,27-29H,2-3,6-9,12-23H2,(H,37,42)(H,38,45)(H,39,43)(H,40,46)(H,48,49)/t24?,25?,27-,28+,29?/m0/s1 |
InChIキー |
IRKIVQOPWMXRLA-IHHPRVIUSA-N |
異性体SMILES |
C1CC(=O)N[C@H]1C(=O)N[C@@H](CCCCCSC2CC(=O)N(C2=O)CCCCCC(=O)NCC3CCC(CC3)C(=O)O)C(=O)NC4=CC=CC=C4 |
正規SMILES |
C1CC(CCC1CNC(=O)CCCCCN2C(=O)CC(C2=O)SCCCCCC(C(=O)NC3=CC=CC=C3)NC(=O)C4CCC(=O)N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


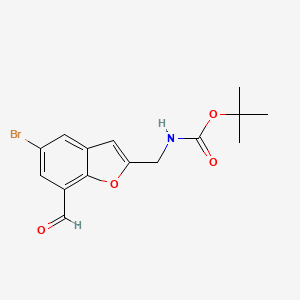
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)
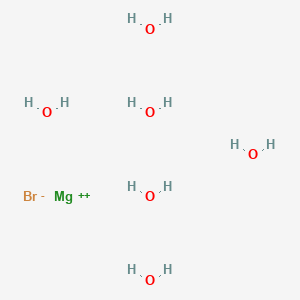

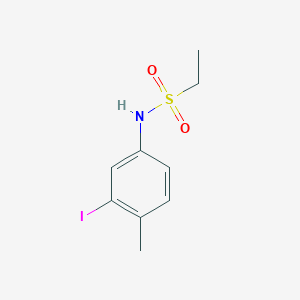

![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)


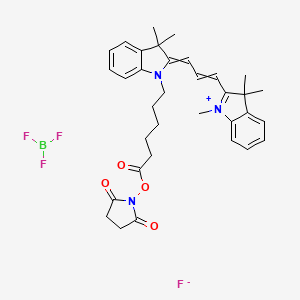
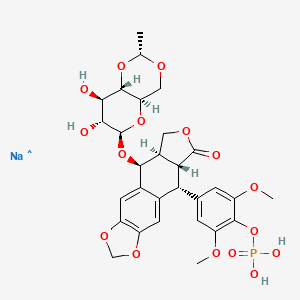
![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
